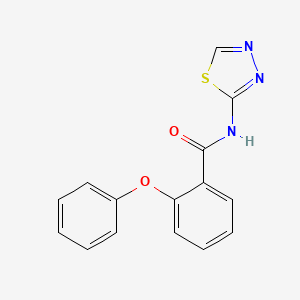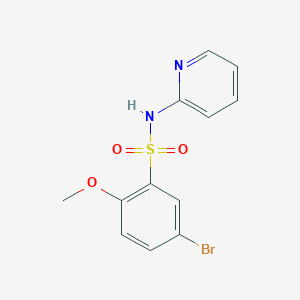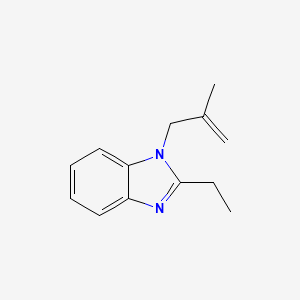
2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Biochemical and Physiological Effects
2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce the expression of genes involved in inflammation and cancer cell proliferation. It has also been shown to reduce oxidative stress and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments is its high purity and good yields. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide. One area of interest is the development of new derivatives of this compound with enhanced biological activities. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide is a chemical compound that has shown promising results in various areas of scientific research. Its potential applications in the treatment of cancer, inflammation, and neurological disorders make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 2-aminobenzoic acid with thiocarbohydrazide in the presence of phosphorous oxychloride. The resulting product is then reacted with 2-chlorophenol to yield 2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide. This synthesis method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its potential applications in various areas of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been reported to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(17-15-18-16-10-21-15)12-8-4-5-9-13(12)20-11-6-2-1-3-7-11/h1-10H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRCKUPNZPLPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)


![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)